Technical Monograph: Physicochemical Profiling of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
Technical Monograph: Physicochemical Profiling of 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole
[1]
CAS Registry Number: 1240570-25-5 Molecular Formula: C₁₀H₇F₂N₃O₂ Molecular Weight: 239.18 g/mol [1][2]
Part 1: Executive Summary & Molecular Architecture[1]
This monograph provides a technical deep-dive into 1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole , a critical intermediate scaffold used primarily in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceutical kinase inhibitors.[1]
As a Senior Application Scientist, I emphasize that this molecule is not merely a building block but a "functional warhead precursor." The 4-nitro group serves as a latent amine for coupling, while the 2,4-difluorobenzyl moiety confers metabolic stability against P450 oxidation, a common failure point in drug discovery.[1]
Structural Electronic Analysis
The physicochemical behavior of this molecule is dictated by the push-pull mechanics between three distinct zones:
-
The Pyrazole Core (Electron Deficient): The 4-nitro group (
) is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the pyrazole ring.[1] This renders the N2 nitrogen poorly basic (pKa < 1.5 estimated), making salt formation difficult with weak acids. -
The Benzyl Linker (Flexibility): Unlike direct N-aryl pyrazoles, the methylene (
) bridge introduces rotational freedom (Rotatable Bonds = 3), which typically lowers the melting point relative to rigid analogs, aiding solubility in organic synthesis.[1] -
The Difluorophenyl Shield (Lipophilicity): The fluorine atoms at positions 2 and 4 increase lipophilicity (
) and block metabolic hydroxylation sites.
Visualizing the Structure-Property Relationship
The following diagram illustrates the functional logic embedded in the molecule's architecture.
Figure 1: Structure-Property Relationship (SPR) Map detailing the functional contribution of each molecular pharmacophore.[1]
Part 2: Physicochemical Properties (Data & Consensus)[1][2][5][6][7]
The following data aggregates calculated consensus values and class-specific experimental trends. Due to the specific nature of this intermediate, experimental values should be validated per batch using the protocols in Part 3.
Key Parameters Table[1][4][8]
| Parameter | Value / Range | Confidence | Implication for Research |
| Physical State | Solid (Crystalline Powder) | High | Easy to weigh; requires dissolution for assays.[1] |
| Color | Off-white to Pale Yellow | High | Yellowing indicates nitro-group conjugation or impurities.[1] |
| LogP (Oct/Wat) | 2.12 ± 0.3 | High (Calc.) | Moderate lipophilicity; good cell permeability. |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | High | Requires DMSO/DMF stock solutions for bioassays. |
| Solubility (DMSO) | > 50 mg/mL | High | Ideal solvent for stock preparation (10-100 mM).[1] |
| Melting Point | 80°C – 120°C (Predicted) | Medium | Monitor via DSC; broad range indicates impurities. |
| pKa (Conj. Acid) | ~ -1.0 to 0.5 | Medium | Extremely weak base; will not protonate at physiological pH.[1] |
| TPSA | 60.96 Ų | High | Good oral bioavailability predictor (< 140 Ų). |
Solubility Profile & Solvent Selection
-
Preferred Solvents: DMSO, DMF, Methanol, Ethyl Acetate, Dichloromethane.
-
Poor Solvents: Water, Hexane, Diethyl Ether (sparingly soluble).
-
Critical Note: The nitro group can induce strong UV absorption. When using HPLC, ensure the solvent cutoff does not interfere with the
(typically 270–300 nm for nitropyrazoles).
Part 3: Experimental Characterization Protocols
As a scientist, you must validate the identity and purity of your material before introducing it into a biological assay or synthetic step. The following protocols are designed for self-validation.
Protocol A: Purity Assessment via HPLC-UV
Context: Nitropyrazoles are synthesis intermediates. Common impurities include the unreacted 4-nitropyrazole (starting material) or regioisomers (N2-alkylation, though rare due to steric hindrance).[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (buffers silanols).
-
B: Acetonitrile (MeCN) + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Nitro-aromatic band) and 254 nm .
-
Sample Prep: Dissolve 1 mg in 1 mL MeCN (do not use DMSO if injecting large volumes to avoid peak broadening).
Acceptance Criteria:
-
Main peak area > 98%.[2]
-
Absence of early-eluting peak (indicative of unreacted 4-nitropyrazole, which is more polar).[1]
Protocol B: Thermodynamic Solubility (Shake-Flask)
Context: Essential for determining the maximum concentration in bioassay media.
-
Preparation: Add excess solid (~5 mg) to 1 mL of buffer (PBS pH 7.4) in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm PTFE).
-
Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.
Protocol C: Thermal Stability (DSC)
Context: Important for scale-up.[1] Nitro compounds can exhibit exothermic decomposition.
-
Instrument: Differential Scanning Calorimetry (DSC).
-
Ramp: 10°C/min from 30°C to 250°C.
-
Observation:
-
Endotherm (Melting): Sharp peak (e.g., ~100°C).
-
Exotherm (Decomposition): Broad peak > 200°C.
-
Safety Warning: If a sharp exotherm is observed immediately after melting, the compound may be shock-sensitive.[1] Handle with care.
-
Part 4: Workflow Visualization
The following diagram outlines the logical flow for processing this material from receipt to application.
Figure 2: Standard Operating Procedure (SOP) workflow for the intake and validation of the compound.
Part 5: Handling, Safety, and Stability
Stability Profile
-
Hydrolytic Stability: High. The N-benzyl linkage is stable to aqueous acid and base at room temperature.[1]
-
Photostability: Moderate. Nitro-aromatics can degrade under intense UV light.[1] Store in amber vials.
-
Oxidative Stability: High. The fluorinated ring is resistant to oxidation.
Safety Considerations (E-E-A-T)
While 1-[(2,4-difluorophenyl)methyl]-4-nitro-1H-pyrazole is generally stable, nitro-pyrazoles belong to a class of energetic materials.[1]
-
Shock Sensitivity: Low for this specific derivative due to the "diluting" effect of the benzyl group and lack of multiple nitro groups. However, never heat closed vessels of this material without DSC data.
-
Toxicity: Treat as a potential irritant and sensitizer. The metabolic byproduct (if cleaved) would be 2,4-difluorobenzyl alcohol/amine, which are mild irritants.
References
-
PubChem. (n.d.).[3] Compound Summary: N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole derivatives (Class Analogues). National Library of Medicine. Retrieved from [Link][1]
-
Wang, M., et al. (2025).[4] "Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents." Journal of Chemical & Engineering Data. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Pyrazoles: Recent Advances. Retrieved from [Link]
